molecular formula C16H10Cl2N4S B294720 6-(3,4-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294720
M. Wt: 361.2 g/mol
InChI Key: WUSIGHVVBLREAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of triazolo-thiadiazole compounds that have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various cellular pathways. For example, it has been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. It has also been found to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.
Biochemical and Physiological Effects
Studies have shown that 6-(3,4-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can have both biochemical and physiological effects. For example, it has been found to inhibit the growth of various cancer cell lines and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Additionally, it has been found to have anti-microbial and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(3,4-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. Its anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties make it a promising candidate for drug development. However, one limitation is that the mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on 6-(3,4-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential as a drug delivery system, as it has been found to have good solubility in water. Additionally, it may be worthwhile to investigate its potential as a scaffold for the development of new compounds with improved biological activities.
Conclusion
In conclusion, 6-(3,4-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 6-(3,4-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most commonly used method involves the reaction of 4-methylbenzoyl hydrazide with 3,4-dichlorobenzoyl isothiocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-azido-1-(4-methylphenyl)ethanone in the presence of a reducing agent such as sodium borohydride to yield the final product.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a range of biological activities that make it a potential candidate for therapeutic applications. Some of these activities include anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. Several studies have been conducted to investigate the potential of this compound as a therapeutic agent.

properties

Molecular Formula

C16H10Cl2N4S

Molecular Weight

361.2 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10Cl2N4S/c1-9-2-4-10(5-3-9)14-19-20-16-22(14)21-15(23-16)11-6-7-12(17)13(18)8-11/h2-8H,1H3

InChI Key

WUSIGHVVBLREAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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